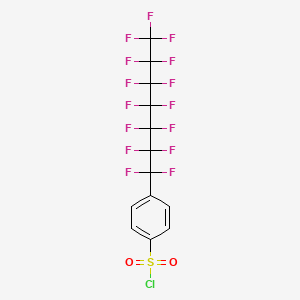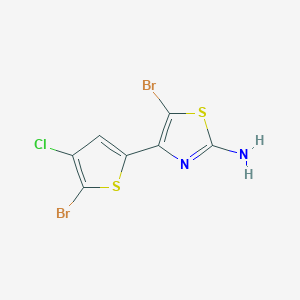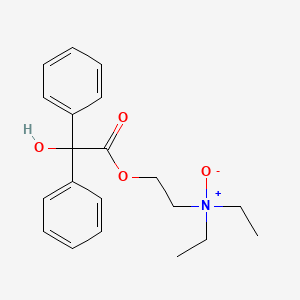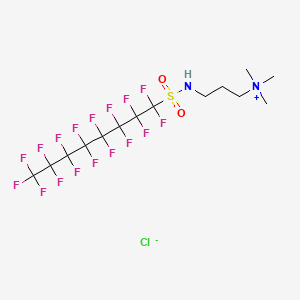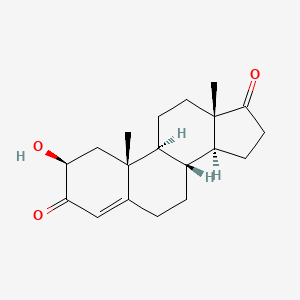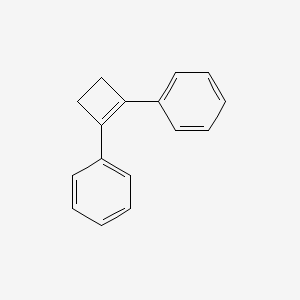
Androst-5-ene-3alpha,17alpha-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Androst-5-ene-3alpha,17alpha-diol is a steroidal compound with the molecular formula C19H30O2. It is a derivative of androstane and is known for its biological significance in various physiological processes. This compound is structurally related to other androgens and estrogens, making it a subject of interest in both medical and biochemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Androst-5-ene-3alpha,17alpha-diol typically involves the reduction of androst-5-ene-3,17-dione. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and to ensure the purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation. This process uses a catalyst, often palladium on carbon (Pd/C), to facilitate the reduction of androst-5-ene-3,17-dione in the presence of hydrogen gas. The reaction conditions, including temperature and pressure, are optimized to maximize yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Androst-5-ene-3alpha,17alpha-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form androst-5-ene-3,17-dione using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction of this compound can yield dihydro derivatives.
Substitution: The hydroxyl groups at positions 3 and 17 can undergo substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Acid chlorides or alkyl halides in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: Androst-5-ene-3,17-dione.
Reduction: Dihydro derivatives such as 5alpha-androstane-3alpha,17alpha-diol.
Substitution: Ester or ether derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
Androst-5-ene-3alpha,17alpha-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in modulating androgen and estrogen receptors.
Medicine: Investigated for its potential therapeutic effects in hormone replacement therapy and as an immunomodulator.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a biochemical reagent.
Mecanismo De Acción
The mechanism of action of Androst-5-ene-3alpha,17alpha-diol involves its interaction with androgen and estrogen receptors. It acts as a weak agonist, binding to these receptors and modulating their activity. This interaction influences various physiological processes, including immune response, cell proliferation, and differentiation. The compound’s effects are mediated through the activation of specific signaling pathways, such as the MAPK/ERK pathway, which plays a crucial role in cell growth and survival.
Comparación Con Compuestos Similares
Similar Compounds
Androst-5-ene-3beta,17beta-diol: Another isomer with similar biological activity but different stereochemistry.
Androst-4-ene-3,17-dione: A precursor in the biosynthesis of testosterone and estrone.
Dehydroepiandrosterone (DHEA): A steroid hormone involved in the production of androgens and estrogens.
Uniqueness
Androst-5-ene-3alpha,17alpha-diol is unique due to its specific stereochemistry, which influences its binding affinity and activity at androgen and estrogen receptors. This distinct configuration allows it to exhibit different biological effects compared to its isomers and related compounds.
Propiedades
Número CAS |
47122-33-8 |
|---|---|
Fórmula molecular |
C19H30O2 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
(3R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-17,20-21H,4-11H2,1-2H3/t13-,14+,15+,16+,17-,18+,19+/m1/s1 |
Clave InChI |
QADHLRWLCPCEKT-QAZMUZRASA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O)CC=C4[C@@]3(CC[C@H](C4)O)C |
SMILES canónico |
CC12CCC3C(C1CCC2O)CC=C4C3(CCC(C4)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-methoxyphenyl)-N-[(3-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B13422112.png)
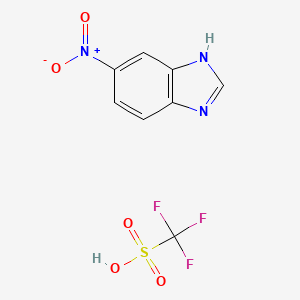
![1-Ethoxy-4-fluoro-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B13422126.png)
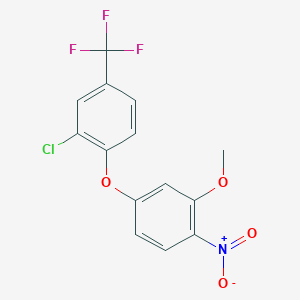
![[1S]-4,6,6-Trimethyl-bicyclo[3,1,1]hept-3-en-2-one](/img/structure/B13422134.png)
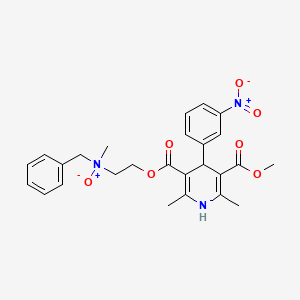
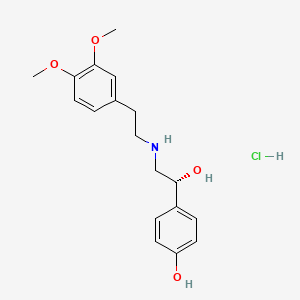
![(3R,8S)-2-[3-(dimethylamino)propyl]tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-ol](/img/structure/B13422159.png)
